molecular formula C14H14N2O2 B1294043 1-Boc-6-cyanoindole CAS No. 889676-34-0

1-Boc-6-cyanoindole

Cat. No.: B1294043
CAS No.: 889676-34-0
M. Wt: 242.27 g/mol
InChI Key: DCIWEPSVBLICSS-UHFFFAOYSA-N
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Description

1-Boc-6-cyanoindole is a chemical compound with the molecular formula C14H14N2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the sixth position of the indole ring. This compound is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

1-Boc-6-cyanoindole can be synthesized through various synthetic routes. One common method involves the reaction of 6-cyanoindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core. Subsequent introduction of the Boc protecting group and the cyano group can be achieved through standard organic transformations .

Chemical Reactions Analysis

1-Boc-6-cyanoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-6-cyanoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-6-cyanoindole and its derivatives involves their interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may act as inhibitors of enzymes or receptors involved in disease pathways. The cyano group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity to the target molecules .

Comparison with Similar Compounds

1-Boc-6-cyanoindole can be compared with other indole derivatives such as:

    1-Boc-7-cyanoindole: Similar in structure but with the cyano group at the seventh position, leading to different reactivity and biological activity.

    1-Boc-5-cyanoindole: The cyano group is at the fifth position, which can affect the compound’s chemical properties and applications.

    1-Boc-6-methoxyindole:

The uniqueness of this compound lies in the specific positioning of the cyano group, which influences its reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 6-cyanoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIWEPSVBLICSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649564
Record name tert-Butyl 6-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889676-34-0
Record name tert-Butyl 6-cyano-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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